molecular formula C26H35N5O2 B2764658 N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922068-63-1

N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2764658
CAS RN: 922068-63-1
M. Wt: 449.599
InChI Key: PGWVWEUQAWFVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O2 and its molecular weight is 449.599. The purity is usually 95%.
BenchChem offers high-quality N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Chemical synthesis and structural analysis represent foundational applications in the research of complex chemical compounds like N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide. Studies focusing on the synthesis pathways, crystalline structure, and potential modifications of such compounds provide essential insights into their chemical properties and reactivity. For instance, Özbey et al. (2001) detailed the crystal structure of a related compound, highlighting the importance of X-ray crystallography in understanding molecular conformation and potential binding interactions (Özbey, S., Kuş, C., & Göker, H. (2001)).

Pharmacological Activity

The pharmacological activity of chemical compounds with complex structures such as N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a critical area of research. Investigations into the receptor binding affinities, mechanism of action, and potential therapeutic applications are key. For example, studies on similar compounds have explored their roles as receptor antagonists, providing insights into their potential for treating diseases or as tools in biomedical research. Kinoyama et al. (2005) synthesized and evaluated a series of N-arylpiperazine-1-carboxamide derivatives for their androgen receptor (AR) antagonist activities, indicating the therapeutic potential of structurally complex compounds in the treatment of conditions like prostate cancer (Kinoyama, I., Taniguchi, N., Kawaminami, E., Nozawa, E., Koutoku, H., Furutani, T., Kudoh, M., & Okada, M. (2005)).

properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-18-6-5-7-19(2)24(18)28-26(33)25(32)27-17-23(31-14-12-29(3)13-15-31)20-8-9-22-21(16-20)10-11-30(22)4/h5-9,16,23H,10-15,17H2,1-4H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWVWEUQAWFVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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